molecular formula C11H20O4S B13048741 Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate CAS No. 52662-42-7

Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate

Cat. No.: B13048741
CAS No.: 52662-42-7
M. Wt: 248.34 g/mol
InChI Key: ICMPYCQQYXVFHF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate is an organic compound with the molecular formula C11H20O4S and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of an ethyl ester group, a thioether linkage, and a methyl-substituted propanoate moiety. It is used in various chemical and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate typically involves the reaction of 3-ethoxy-3-oxopropyl thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The thioether linkage and ester group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate can be compared with similar compounds such as:

    Ethyl 2-[(3-Methoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-[(3-Propoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a propoxy group instead of an ethoxy group.

    Ethyl 2-[(3-Butoxy-3-oxopropyl)thio]-2-methylpropanoate: Similar structure but with a butoxy group instead of an ethoxy group.

These compounds share similar reactivity and applications but differ in their physical properties and specific uses due to the variation in the alkoxy group.

Properties

CAS No.

52662-42-7

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C11H20O4S/c1-5-14-9(12)7-8-16-11(3,4)10(13)15-6-2/h5-8H2,1-4H3

InChI Key

ICMPYCQQYXVFHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(C)(C)C(=O)OCC

Origin of Product

United States

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